N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
CAS No.: 900005-72-3
Cat. No.: VC4141113
Molecular Formula: C22H27ClN4O2
Molecular Weight: 414.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900005-72-3 |
|---|---|
| Molecular Formula | C22H27ClN4O2 |
| Molecular Weight | 414.93 |
| IUPAC Name | N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
| Standard InChI | InChI=1S/C22H27ClN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29) |
| Standard InChI Key | WCAFJEKFPGYCAD-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCCC3 |
Introduction
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound with a molecular formula of C22H27ClN4O2 and a molecular weight of approximately 414.9 g/mol. This compound belongs to the class of oxalamides, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Mechanism of Action and Applications
The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves interaction with specific biological targets, potentially acting as an inhibitor or activator in various biochemical pathways. Its applications span multiple scientific fields, including medicinal chemistry, where it may be explored for therapeutic potential.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for elucidating the molecular structure and confirming the identity of the compound. These methods provide detailed information on the arrangement and connectivity of atoms within the molecule.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume